1-(4-METHOXY-3-METHYLBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-3-CARBOXAMIDE
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Overview
Description
1-(4-METHOXY-3-METHYLBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a carboxamide group, and a methoxy-substituted benzenesulfonyl moiety
Preparation Methods
The synthesis of 1-(4-METHOXY-3-METHYLBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the piperidine ring and subsequent functionalization. The synthetic route may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: This step involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative or its activated form.
Attachment of the Benzenesulfonyl Moiety: This step typically involves sulfonylation reactions using sulfonyl chlorides or related reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-METHOXY-3-METHYLBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or organometallic compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-METHOXY-3-METHYLBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs.
Industry: It can be used in the development of specialty chemicals, including agrochemicals and materials science applications.
Mechanism of Action
The mechanism of action of 1-(4-METHOXY-3-METHYLBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-METHOXY-3-METHYLBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
1-(4-METHOXYBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-3-CARBOXAMIDE: Lacks the methyl group on the benzene ring.
1-(4-METHOXY-3-METHYLBENZENESULFONYL)-N-(1-ETHOXYPROPAN-2-YL)PIPERIDINE-3-CARBOXAMIDE: Has an ethoxy group instead of a methoxy group on the propan-2-yl moiety.
1-(4-METHOXY-3-METHYLBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-3-AMIDE: Lacks the carboxyl group.
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5S/c1-13-10-16(7-8-17(13)25-4)26(22,23)20-9-5-6-15(11-20)18(21)19-14(2)12-24-3/h7-8,10,14-15H,5-6,9,11-12H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXYUPSCUUJFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC(C)COC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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